
3-(2,2,2-三氟乙基)苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2,2-Trifluoroethyl)phenol: is an organic compound with the molecular formula C8H7F3O . It consists of a phenol group substituted with a trifluoroethyl group at the third position. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence its reactivity and interactions in various chemical and biological systems .
科学研究应用
Chemistry: 3-(2,2,2-Trifluoroethyl)phenol is used as a building block in organic synthesis. Its trifluoroethyl group can be introduced into various molecules to modify their chemical properties and enhance their reactivity .
Biology: In biological research, this compound can be used to study the effects of trifluoroethyl substitution on phenolic compounds. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The trifluoroethyl group is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds. Therefore, 3-(2,2,2-Trifluoroethyl)phenol can be used in the development of new drugs with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties imparted by the trifluoroethyl group .
作用机制
Target of Action
It is known that trifluoroethyl thioether derivatives, which include 3-(2,2,2-trifluoroethyl)phenol, exhibit excellent bioactivity . They are used in the development of pesticides, particularly acaricides, indicating that their targets may be specific to mites .
Mode of Action
It is known that trifluoroethyl thioether compounds, including 3-(2,2,2-trifluoroethyl)phenol, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that these compounds may interact with their targets through lipophilic interactions, leading to changes in the target organisms.
Biochemical Pathways
Given its use in pesticides, it is likely that it affects pathways related to the survival and reproduction of mites .
Pharmacokinetics
It is known that trifluoroethyl sulfur groups can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that 3-(2,2,2-Trifluoroethyl)phenol may have good absorption and distribution characteristics due to its lipophilicity.
Result of Action
It is known that compounds containing trifluoroethyl thioether exhibit excellent bioactivity and are used in the development of acaricides . This suggests that the compound may have a significant effect on the survival and reproduction of mites.
Action Environment
It is known that the unrestricted use of existing insecticides can lead to serious pesticide resistance . Therefore, the efficacy and stability of 3-(2,2,2-Trifluoroethyl)phenol may be influenced by factors such as the presence of other pesticides and the development of resistance in target organisms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethyl)phenol can be achieved through several methods. One common approach involves the reaction of phenol with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods: Industrial production of 3-(2,2,2-Trifluoroethyl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 3-(2,2,2-Trifluoroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The trifluoroethyl group can be reduced under specific conditions to yield the corresponding ethyl derivative.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Ethylphenol derivatives.
Substitution: Nitro, bromo, and sulfonated phenolic compounds.
相似化合物的比较
2,2,2-Trifluoroethanol: A related compound with a hydroxyl group instead of a phenol group.
3-(2,2,2-Trifluoroethyl)aniline: Similar structure but with an amino group instead of a hydroxyl group.
2-Fluoro-3-(2,2,2-trifluoroethyl)phenol: A derivative with an additional fluorine atom on the phenol ring.
Uniqueness: 3-(2,2,2-Trifluoroethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoroethyl group enhances its lipophilicity, metabolic stability, and reactivity, making it valuable in various scientific and industrial applications .
属性
IUPAC Name |
3-(2,2,2-trifluoroethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)5-6-2-1-3-7(12)4-6/h1-4,12H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLPKNPGWGKEMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357107 |
Source


|
| Record name | 3-(2,2,2-trifluoroethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161611-53-6 |
Source


|
| Record name | 3-(2,2,2-trifluoroethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B61917.png)
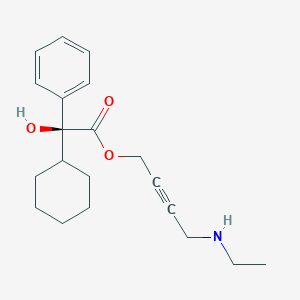
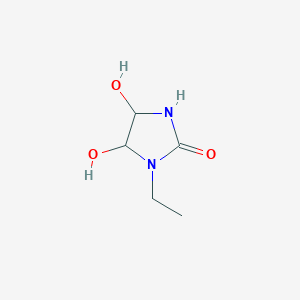
![Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride](/img/structure/B61929.png)
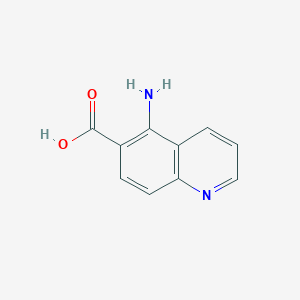
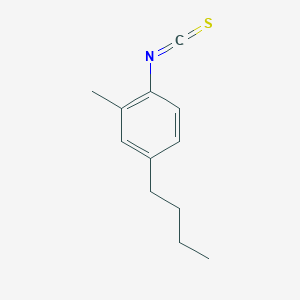
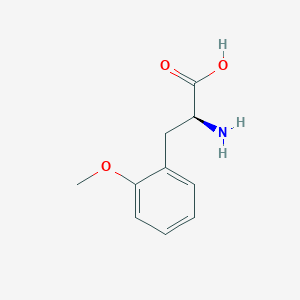
![Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate](/img/structure/B61935.png)
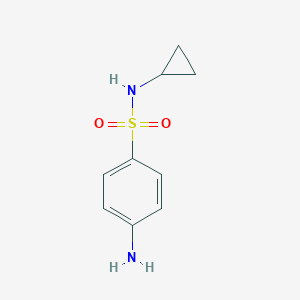
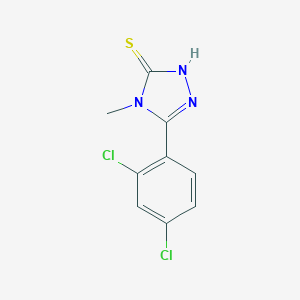
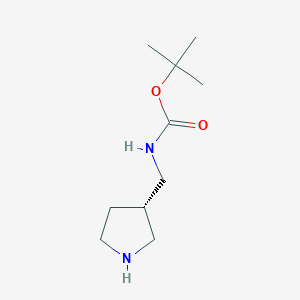
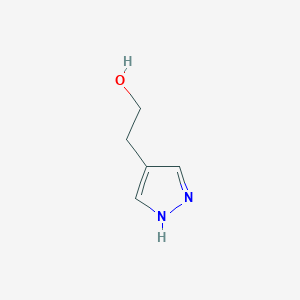
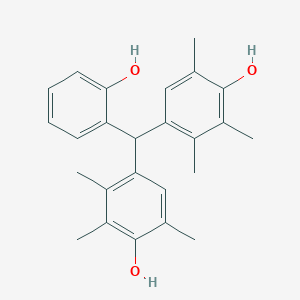
![4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B61946.png)
